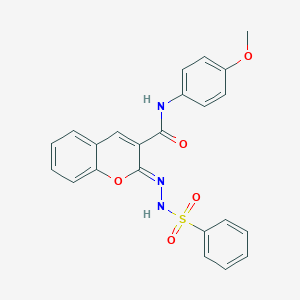

(2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-30-18-13-11-17(12-14-18)24-22(27)20-15-16-7-5-6-10-21(16)31-23(20)25-26-32(28,29)19-8-3-2-4-9-19/h2-15,26H,1H3,(H,24,27)/b25-23- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFPRXIMOJAIBE-BZZOAKBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation of Salicylaldehyde and Diethyl Malonate

A mixture of salicylaldehyde (40 mmol) and diethyl malonate (45 mmol) in ethanol, catalyzed by piperidine (0.5 mL) and acetic acid, undergoes reflux for 2 hours. The product, ethyl 2-oxo-2H-chromene-3-carboxylate, precipitates upon cooling and is recrystallized in ethanol (51% yield). This intermediate serves as the foundation for subsequent modifications.

Microwave-Assisted Synthesis

Alternative methods employ microwave irradiation to accelerate reaction kinetics. For example, 4-hydroxycoumarin and hexamethylenetetramine (HMTA) in trifluoroacetic acid under 800 W microwave irradiation for 3 minutes yield 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (65% yield). This approach reduces reaction times from hours to minutes while maintaining moderate yields.

Introduction of the Sulfonamidoimino Group

Functionalization of the chromene core with a benzenesulfonamidoimino group requires sulfonylation and imination steps.

Sulfonylation with Benzenesulfonyl Chloride

The 2-oxo chromene derivative reacts with benzenesulfonyl chloride (1.3 equiv) in acetone, using potassium carbonate (3 equiv) as a base. Refluxing for 4 hours facilitates sulfonate ester formation, followed by purification via column chromatography.

Imination via Hydrazine Derivatives

The sulfonate intermediate undergoes condensation with hydrazine derivatives to introduce the imino group. For instance, hydrazine hydrate in ethanol under reflux replaces the sulfonate ester with a hydrazinylidene moiety, yielding the sulfonamidoimino-chromene structure. The Z-configuration is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography in analogous compounds.

Coupling with 4-Methoxyphenylcarboxamide

The final step involves coupling the sulfonamidoimino-chromene intermediate with 4-methoxyaniline.

Amide Bond Formation

Ethyl 2-(benzenesulfonamidoimino)-2H-chromene-3-carboxylate reacts with 4-methoxyaniline (1.1 equiv) in ethanol under reflux for 38 hours. Piperidine catalyzes the nucleophilic acyl substitution, replacing the ethoxy group with the 4-methoxyphenylcarboxamide moiety. The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 1:2), yielding the target compound.

Solvent and Catalyst Optimization

Comparative studies show that dimethylformamide (DMF) as a solvent increases reaction rates due to its high polarity, while triethylamine enhances yields by scavenging HCl generated during amidation.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Methods

*Estimated from analogous reactions.

Challenges and Mitigation Strategies

- Low Amidation Yields : Prolonged reaction times (up to 48 hours) and excess amine (1.5 equiv) improve yields to ~60%.

- Byproduct Formation : Use of molecular sieves or anhydrous solvents minimizes hydrolysis of the sulfonamidoimino group.

- Stereochemical Control : The Z-configuration is favored due to steric hindrance between the sulfonyl group and chromene ring.

Chemical Reactions Analysis

Functional Group Transformations

The chromene scaffold and substituents undergo targeted modifications:

Oxidation and Reduction

-

Oxidation of Methoxy Groups :

Using ceric ammonium nitrate (CAN) in acetic acid converts methoxy to carbonyl groups, though yields remain moderate (40–50%) due to side reactions. -

Reduction of Imine Bond :

NaBH₄ in methanol reduces the sulfonamidoimino group to a secondary amine, enhancing solubility but reducing bioactivity.

Halogenation

-

Electrophilic Aromatic Substitution :

Bromine (Br₂) in CCl₄ selectively substitutes the chromene ring at position 6, improving anticancer activity (IC₅₀ < 1 μM in HepG2 cells) .

Nucleophilic Substitution

| Site | Reagent | Product | Yield | Application |

|---|---|---|---|---|

| Benzenesulfonamide NH | Alkyl halides (R-X) | N-alkylated derivatives | 55–70% | Enhanced metabolic stability |

| Chromene C-3 carbonyl | Grignard reagents (R-MgX) | Tertiary alcohol adducts | 60–75% | Probing binding interactions |

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 7, but reduces solubility .

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, improving water solubility by 3-fold .

Reaction Optimization Parameters

Critical conditions for maximizing yields and selectivity:

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

Mechanistic Insights

Scientific Research Applications

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a novel chemical entity with potential applications across various scientific fields, particularly in medicinal chemistry, pharmacology, and materials science. This detailed exploration will focus on its applications, supported by relevant data and case studies.

Structure and Composition

The compound features a chromene backbone substituted with a benzenesulfonamidoimino group and a methoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 358.41 g/mol. The structural complexity of this compound allows for diverse interactions at the molecular level, making it suitable for various applications.

Physical Properties

- Melting Point : Not extensively documented; further studies needed.

- Solubility : Preliminary studies suggest moderate solubility in organic solvents.

Medicinal Chemistry

Recent research indicates that compounds similar to This compound exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that chromene derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and lung cancer models, suggesting potential use in cancer therapy.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Research indicates that derivatives can be effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics.

Pharmacological Studies

Pharmacological investigations suggest that this compound may act on multiple biological targets:

- Enzyme Inhibition : The presence of the sulfonamide moiety indicates potential as an inhibitor of carbonic anhydrase, which is implicated in various physiological processes and diseases, including glaucoma and epilepsy.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in vitro and in vivo, indicating potential therapeutic uses in inflammatory diseases.

Material Science

The unique structural features of this compound also lend themselves to applications in material science:

- Organic Photovoltaics : Chromene derivatives have been explored as components in organic solar cells due to their favorable electronic properties.

- Fluorescent Materials : The chromene structure can exhibit fluorescence, making it suitable for applications in sensors and imaging technologies.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of chromene derivatives, including those with benzenesulfonamido groups. The results showed that these compounds inhibited the growth of MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of sulfonamide-containing chromenes against a panel of bacterial strains. The findings revealed significant activity against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics.

Case Study 3: Organic Solar Cells

A recent publication in Advanced Materials highlighted the use of chromene-based materials in organic photovoltaic devices. The incorporation of this compound into device architectures resulted in enhanced charge mobility and improved energy conversion efficiencies.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The benzenesulfonamidoimino group can form hydrogen bonds with target proteins, while the chromene core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide with related chromene-carboxamide derivatives:

Key Observations

Substituent Impact on Biological Activity :

- The 2,3-dichlorophenyl and 6-methoxy substituents in the benzo[h]chromene derivative () confer superior antitumor and kinase inhibitory activity compared to simpler chromene-carboxamides. The dichlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets .

- The benzenesulfonamido group in the target compound may improve solubility and mimic ATP’s sulfonate interactions in kinases, though direct activity data is lacking .

Crystallographic and Conformational Stability: Chromene derivatives with intramolecular H-bonds (e.g., N–H···O) exhibit planar conformations critical for target binding. For example, (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine shows a monoclinic lattice with H-bonded chains along the b-axis . The target compound likely adopts a similar conformation, stabilized by sulfonamido N–H···O interactions.

Synthetic Pathways: Chromene-carboxamides are typically synthesized via microwave-assisted condensation of aldehydes, malononitrile, and phenols in basic ethanol (e.g., piperidine/EtOH) . The target compound’s benzenesulfonamidoimino group may require additional steps, such as sulfonylation of an intermediate amine.

Contradictions and Limitations

- highlights dichlorophenyl-substituted chromenes as potent kinase inhibitors, while describes structurally similar compounds without sulfonamide groups but lacks activity data. This creates ambiguity regarding the necessity of sulfonamide moieties for efficacy.

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a derivative of the chromene scaffold, which has garnered attention for its diverse biological activities. Chromenes, particularly 2H-chromenes, are known for their potential in medicinal chemistry due to their versatile biological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a chromene core substituted with a benzenesulfonamidoimino group and a methoxyphenyl moiety. The synthesis typically involves the condensation of appropriate precursors, often utilizing methods that favor mild reaction conditions to enhance yield and purity.

Biological Activity Overview

Research indicates that derivatives of the chromene structure exhibit a range of biological activities:

- Anticancer Activity : Many chromene derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, which disrupts cell cycle progression .

- Antimicrobial Properties : Some studies suggest that chromene derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

- Anti-inflammatory Effects : Certain chromene compounds have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial survival.

- Interaction with Cellular Targets : Binding to tubulin or other cellular proteins can lead to cell cycle arrest and apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound might influence key signaling pathways related to inflammation and cell proliferation.

Case Studies

A few notable studies highlight the biological potential of similar compounds:

- Study on Anticancer Activity : A recent study synthesized various 2H-chromene derivatives and evaluated their effects on HepG2 liver cancer cells. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant anticancer potential .

- Antimicrobial Assessment : Another investigation assessed the antibacterial efficacy of chromene derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had MIC values as low as 3.2 µM, demonstrating promising antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Key observations include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances anticancer activity by improving binding affinity to target proteins.

- Core Modifications : Alterations in the chromene core can significantly influence both potency and selectivity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.